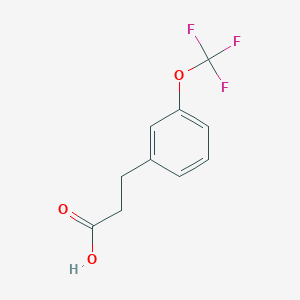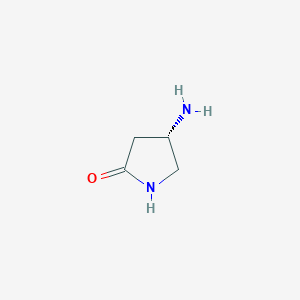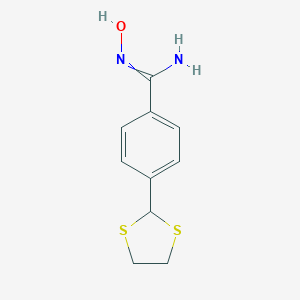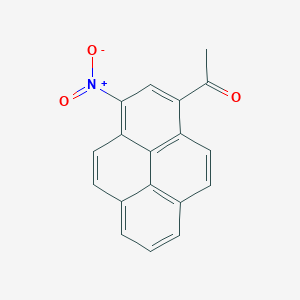
1-(3-Nitro-1-pyrenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitro-1-pyrenyl)-ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a fluorescent probe that can be used to detect and measure various biological processes.
Wirkmechanismus
The mechanism of action of 1-(3-Nitro-1-pyrenyl)-ethanone involves the formation of a fluorescent adduct with the target molecule. This adduct can then be detected using fluorescence spectroscopy. The fluorescence intensity is proportional to the amount of target molecule present, allowing for quantitative measurements.
Biochemische Und Physiologische Effekte
1-(3-Nitro-1-pyrenyl)-ethanone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Nitro-1-pyrenyl)-ethanone is its high sensitivity and selectivity for detecting and measuring various biological processes. It can be used in a wide range of experimental conditions and is relatively easy to use. However, one limitation is that it requires specialized equipment, such as a fluorescence spectrophotometer, to measure the fluorescence intensity accurately.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in scientific research. One area of interest is the development of new fluorescent probes based on this compound. These probes could be designed to target specific biological processes or molecules, allowing for more precise measurements. Another area of interest is the use of 1-(3-Nitro-1-pyrenyl)-ethanone in live cell imaging studies. This would require the development of new methods for delivering the compound to cells and tissues. Finally, there is potential for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in clinical applications, such as the diagnosis and monitoring of diseases that involve oxidative stress.
Synthesemethoden
The synthesis of 1-(3-Nitro-1-pyrenyl)-ethanone involves the reaction of pyrene with nitric acid to form 1-nitropyrene. This is then reacted with ethyl acetoacetate in the presence of a base to form 1-(3-Nitro-1-pyrenyl)-ethanone. The yield of this synthesis method is relatively high, and the compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitro-1-pyrenyl)-ethanone has been extensively used in scientific research as a fluorescent probe. It can be used to detect and measure various biological processes, including lipid peroxidation, protein carbonylation, and DNA damage. It has also been used to study the oxidative stress response in cells and tissues.
Eigenschaften
CAS-Nummer |
161334-04-9 |
|---|---|
Produktname |
1-(3-Nitro-1-pyrenyl)-ethanone |
Molekularformel |
C18H11NO3 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
1-(3-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)15-9-16(19(21)22)14-8-6-12-4-2-3-11-5-7-13(15)18(14)17(11)12/h2-9H,1H3 |
InChI-Schlüssel |
AXAFHZQFUHIWOR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Andere CAS-Nummern |
161334-04-9 |
Synonyme |
1-(3-nitropyren-1-yl)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



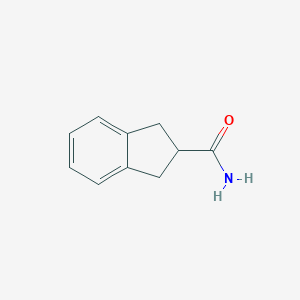

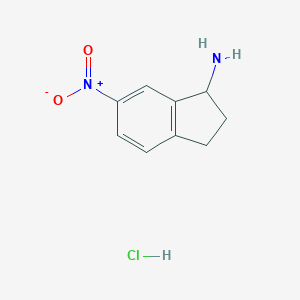
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
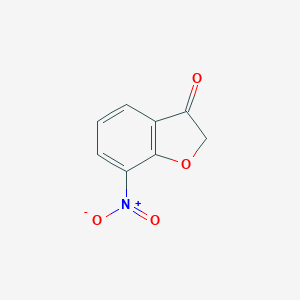
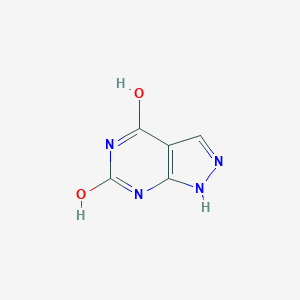
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

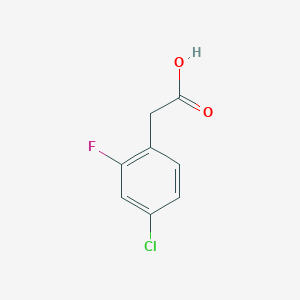
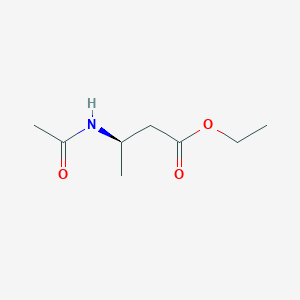
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
